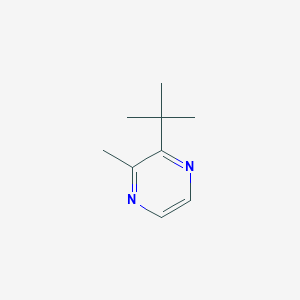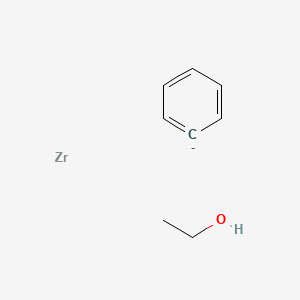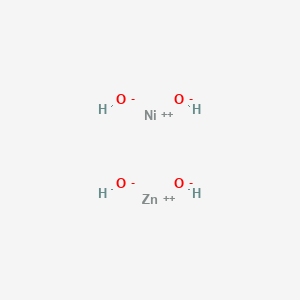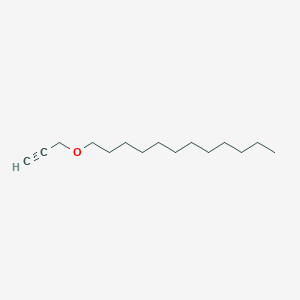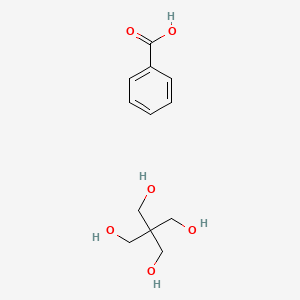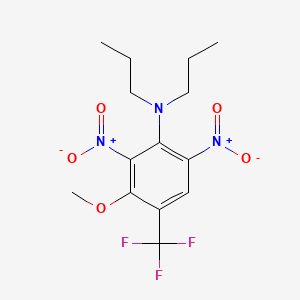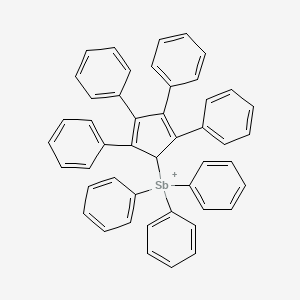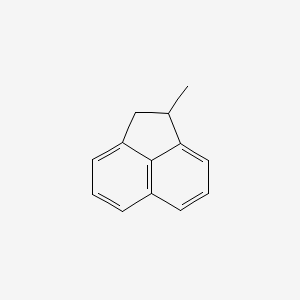
N-Ethenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethenylpropanamide is an organic compound belonging to the amide family It is characterized by the presence of an ethenyl group attached to the nitrogen atom of the propanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethenylpropanamide can be synthesized through various methods. One common approach involves the reaction of propanamide with acetylene in the presence of a suitable catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxidized products.
Reduction: In this reaction, this compound gains electrons, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions. The reaction conditions depend on the specific reagents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted amides.
Aplicaciones Científicas De Investigación
N-Ethenylpropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: this compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and receptors. It is also used in drug development and formulation studies.
Industry: this compound is used in the production of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Ethenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
N-Ethenylpropanamide can be compared with other similar compounds, such as:
N-Methylpropanamide: This compound has a methyl group instead of an ethenyl group attached to the nitrogen atom. It exhibits different reactivity and properties compared to this compound.
N-Ethylpropanamide: This compound has an ethyl group attached to the nitrogen atom. It is structurally similar to this compound but has different chemical and physical properties.
N-Propylpropanamide: This compound has a propyl group attached to the nitrogen atom. It is another structural analog of this compound with distinct characteristics.
This compound stands out due to its unique ethenyl group, which imparts specific reactivity and properties that are valuable in various applications.
Propiedades
Número CAS |
40652-23-1 |
|---|---|
Fórmula molecular |
C5H9NO |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
N-ethenylpropanamide |
InChI |
InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h4H,2-3H2,1H3,(H,6,7) |
Clave InChI |
IUWVWLRMZQHYHL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


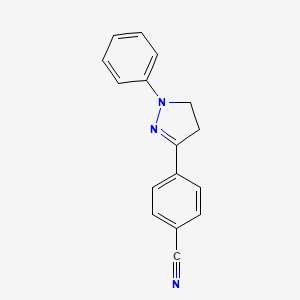
![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)


